molecular formula C25H22BrN3O B11104459 (1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11104459
M. Wt: 460.4 g/mol
InChI Key: BAYOBGOREWWFFN-VSKRKVRLSA-N
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Description

(1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound with a unique structure This compound features a bromophenyl group, a dimethylpropanoyl group, and a dihydropyrroloquinoline core with dicarbonitrile substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrroloquinoline core, followed by the introduction of the bromophenyl and dimethylpropanoyl groups. The final step involves the addition of the dicarbonitrile substituents under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of (1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile include other dihydropyrroloquinoline derivatives and compounds with similar functional groups, such as ethyl acetoacetate .

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H22BrN3O

Molecular Weight

460.4 g/mol

IUPAC Name

(1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C25H22BrN3O/c1-24(2,3)23(30)22-21(17-8-11-18(26)12-9-17)25(14-27,15-28)20-13-10-16-6-4-5-7-19(16)29(20)22/h4-13,20-22H,1-3H3/t20-,21-,22+/m1/s1

InChI Key

BAYOBGOREWWFFN-VSKRKVRLSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)Br

Canonical SMILES

CC(C)(C)C(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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